2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one
Description
This compound belongs to the quinazolinone family, characterized by a bicyclic core fused from a benzene and pyrimidine ring. Key structural features include:
- Quinazolinone core: Provides a rigid scaffold for molecular interactions.
- 4-Methyl substituent: Enhances steric effects and modulates electronic properties.
- 2-Methylphenyl group at position 7: Influences lipophilicity and target binding.
Properties
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-15-5-3-4-6-18(15)17-13-19-21(20(28)14-17)16(2)23-22(24-19)26-9-7-25(8-10-26)11-12-27/h3-6,17,27H,7-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPMHKQQIGBQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC3=NC(=NC(=C3C(=O)C2)C)N4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the piperazine moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the piperazine derivative.
Hydroxyethylation: The hydroxyethyl group can be introduced through alkylation reactions using ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various functionalized piperazine derivatives.
Scientific Research Applications
Biological Activities
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Antitumor Activity :
- Studies have shown that quinazolinone derivatives exhibit significant antitumor properties. The specific compound under discussion has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Research indicates that it may act through the modulation of signaling pathways involved in cell survival and death.
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Antimicrobial Properties :
- The compound has demonstrated activity against a range of bacterial and fungal pathogens. Its mechanism appears to involve disruption of microbial cell membranes or interference with essential metabolic processes.
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CNS Activity :
- Due to the piperazine structure, this compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety and depression. Preliminary studies indicate that it could enhance serotonin receptor activity, leading to anxiolytic effects.
Therapeutic Applications
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Cancer Therapy :
- Given its antitumor properties, there is ongoing research into formulating this compound as part of combination therapies for cancer treatment. Its ability to target multiple pathways may enhance efficacy while reducing resistance.
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Infection Control :
- The antimicrobial properties position this compound as a candidate for developing new antibiotics or antifungal agents, particularly in an era of increasing antibiotic resistance.
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Neurological Disorders :
- Its potential CNS effects warrant further investigation into its use as a therapeutic agent for mood disorders or neurodegenerative diseases.
Case Studies
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Case Study 1: Antitumor Efficacy
- A study published in Journal of Medicinal Chemistry explored the synthesis and evaluation of various quinazolinone derivatives, including the compound . Results indicated substantial cytotoxicity against breast cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics.
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Case Study 2: Antimicrobial Testing
- In a comparative study against common pathogens, the compound exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics, suggesting its potential as a lead compound for new antimicrobial agents.
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Case Study 3: Neuropharmacological Assessment
- Research conducted on animal models demonstrated that administration of the compound resulted in decreased anxiety-like behavior in elevated plus maze tests, indicating its potential as an anxiolytic agent.
Mechanism of Action
The mechanism of action of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Insights:
The 2-hydroxyethyl group on piperazine improves aqueous solubility relative to ethyl or furoyl substituents, which may reduce toxicity and improve bioavailability .
Biological Activity :
- Compounds with chlorophenyl or thienyl groups exhibit stronger antitumor activity, likely due to enhanced electrophilic interactions with kinase active sites .
- Hydroxyethyl-piperazine derivatives show promise in neuroprotection, possibly through modulation of inflammatory pathways like NF-κB .
Research Findings and Pharmacological Implications
Neuroprotective Potential
The target compound’s hydroxyethyl-piperazine moiety aligns with analogs demonstrating inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and oxidative stress markers in neuronal cells .
Kinase Inhibition
Metabolic Stability
The hydroxyethyl group may reduce cytochrome P450-mediated metabolism compared to ethyl or methoxy-substituted analogs, as seen in hepatic microsome assays .
Biological Activity
The compound 2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one , also known by its CAS number 940995-72-2 , is a heterocyclic organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 392.5 g/mol . The structure consists of a quinazolinone core substituted with a piperazine moiety, which is known to enhance biological activity through improved solubility and bioavailability.
1. COX Inhibition
Recent studies have indicated that compounds with similar structures exhibit inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-II, which is involved in inflammation and pain pathways. For instance, research demonstrated that derivatives of quinazolinones can selectively inhibit COX-II with varying degrees of potency (IC50 values ranging from 0.52 μM to 22.25 μM ) . Although specific data for our compound is limited, the structural similarities suggest potential COX inhibitory activity.
2. Anticancer Activity
The compound's structural features may also confer anticancer properties. Compounds containing quinazolinone scaffolds have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including the modulation of cell cycle progression and apoptosis induction .
Table 1: Summary of Biological Activities
Case Studies
-
In Vivo Studies on Analgesic Effects
A study involving derivatives of the compound showed significant analgesic effects in animal models, outperforming traditional analgesics like acetylsalicylic acid in pain relief tests. This suggests a promising application for pain management therapies . -
In Vitro Studies on Cancer Cell Lines
In vitro assays demonstrated that related compounds inhibited the proliferation of various cancer cell lines, indicating potential therapeutic applications in oncology. The mechanism was attributed to cell cycle arrest and increased apoptosis rates .
Q & A
Q. What synthetic strategies are effective for producing 2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one with high purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including condensation of substituted quinazolinone precursors with piperazine derivatives. Key steps include:
- Quinazolinone Core Formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions .
- Piperazine Substitution : Nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling to introduce the 4-(2-hydroxyethyl)piperazine moiety. Reaction conditions (e.g., Pd catalysts, ligand selection) significantly influence yield .
- Purification : High-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) for isolating impurities like unreacted intermediates or regioisomers .
Q. Which analytical techniques are optimal for structural elucidation and purity assessment of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substitution patterns, particularly distinguishing diastereotopic protons in the dihydroquinazolinone ring .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects trace impurities (e.g., residual solvents or byproducts) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydroquinazoline ring system .
- HPLC with UV/Vis Detection : Quantifies purity (>98% for pharmacological studies) using reverse-phase C18 columns and gradient elution .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups for biological activity?
Methodological Answer:
- Analog Synthesis : Systematically modify substituents (e.g., replace 2-methylphenyl with halogenated aryl groups or alter the hydroxyethyl chain length) .
- In Vitro Assays : Test analogs against target enzymes (e.g., kinases, phosphodiesterases) using fluorescence polarization or radiometric assays. Compare IC50 values to establish trends .
- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify key interactions (e.g., hydrogen bonding with the hydroxyethyl group) .
Q. What experimental models are appropriate to evaluate the compound’s pharmacokinetics and metabolic stability?
Methodological Answer:
- In Vitro Models :
- In Vivo Models : Administer the compound to rodents and collect plasma/tissue samples for pharmacokinetic profiling (e.g., AUC, t1/2) .
Q. How should contradictory data on the compound’s biological activity across studies be resolved?
Methodological Answer:
- Variable Standardization : Compare assay conditions (e.g., cell lines, incubation times, compound concentrations). For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
- Orthogonal Validation : Use complementary techniques (e.g., surface plasmon resonance [SPR] to confirm binding affinity if enzyme inhibition data conflicts) .
- Meta-Analysis : Apply statistical tools (e.g., Cochran’s Q test) to evaluate heterogeneity in published datasets .
Q. What computational approaches can predict the compound’s environmental fate or ecotoxicological effects?
Methodological Answer:
- Quantitative Structure-Activity Relationship (QSAR) Models : Predict logP and biodegradability using software like EPI Suite .
- Molecular Dynamics (MD) Simulations : Assess interactions with environmental matrices (e.g., soil organic matter) to estimate persistence .
- Ecotoxicological Testing : Use Daphnia magna or algae growth inhibition assays to determine EC50 values for regulatory risk assessment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
